(S)-1-Benzyl-3-ethylpiperazine-2,5-dione

Chiral Resolution Stereochemistry Peptidomimetics

Procure the defined (S)-enantiomer (CAS 325145-36-6) to ensure stereochemical fidelity in peptidomimetic synthesis and fragment-based screening. This chiral piperazine-2,5-dione scaffold (MW=232.28, LogP=1.19, ≥97% purity) is Rule-of-Three compliant for fragment library inclusion. The (S)-configuration is critical for valid SAR; generic substitution invalidates target-binding studies. Recommended as a chiral HPLC/SFC reference standard for method development. Ideal for dopamine receptor modulator SAR and protease inhibitor design.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 325145-36-6
Cat. No. B1286654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-3-ethylpiperazine-2,5-dione
CAS325145-36-6
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C13H16N2O2/c1-2-11-13(17)15(9-12(16)14-11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)/t11-/m0/s1
InChIKeyMUIKRKFOQRVJON-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzyl-3-ethylpiperazine-2,5-dione (CAS 325145-36-6): Chiral Piperazine-2,5-dione Research Scaffold Procurement Guide


(S)-1-Benzyl-3-ethylpiperazine-2,5-dione (CAS 325145-36-6) is a chiral piperazine-2,5-dione (diketopiperazine) derivative characterized by a benzyl substituent at N1 and an ethyl group at the C3 position with defined (S)-stereochemistry . It is primarily utilized as a research chemical and fragment-based drug discovery scaffold, offering a conformationally constrained core for the construction of peptidomimetics and bioactive molecules .

Why Generic Substitution of (S)-1-Benzyl-3-ethylpiperazine-2,5-dione (CAS 325145-36-6) is Scientifically Unadvisable


Chiral piperazine-2,5-diones exhibit stereochemistry-dependent biological activity; substituting the (S)-enantiomer with its (R)-counterpart or racemate can yield divergent pharmacological outcomes or invalidate structure-activity relationship (SAR) studies [1]. The defined three-dimensional arrangement of substituents is critical for molecular recognition events in target binding and biological assays, making generic interchange scientifically invalid without explicit stereochemical justification [1].

Quantitative Differentiation Evidence for (S)-1-Benzyl-3-ethylpiperazine-2,5-dione (CAS 325145-36-6) Relative to Comparators


Enantiomeric Identity: S-Configuration Defines Distinct Stereochemical Space vs. R-Enantiomer and Racemate

The target compound possesses a single stereocenter at C3 with defined (S)-configuration . In contrast, the (R)-enantiomer (CAS 347195-54-4) and racemic mixture (CAS 393781-68-5) are distinct chemical entities . While direct comparative biological activity data for this specific compound series is limited in public literature, the principle of chiral discrimination is well-established for piperazine-2,5-dione derivatives [1]. Procurement of the incorrect stereoisomer can compromise reproducibility and SAR interpretation.

Chiral Resolution Stereochemistry Peptidomimetics

Vendor Purity Specifications: Comparative Analysis of Available Grades (95% to 98+%)

Multiple vendors offer this compound at varying purity levels, enabling selection based on experimental rigor. ChemScene specifies ≥98% purity ; Bidepharm, CymitQuimica, and Beyotime list ≥97% [1]; AKSci and Chemshuttle provide ≥95% . Higher purity grades may reduce the need for additional purification steps in sensitive assays.

Purity Analysis QC Specifications Procurement

Predicted Physicochemical Properties: LogP and Polar Surface Area Relative to 3-Methyl Analog

The target compound exhibits a predicted LogP of 1.19 and polar surface area (PSA) of 49.41 Ų [1]. The 3-ethyl substituent confers increased lipophilicity compared to the 3-methyl analog (C12H14N2O2, MW 218.25) , which is expected to have a lower LogP (typically ~0.5-0.8 for similar methyl derivatives). This difference may influence membrane permeability and solubility profiles in biological assays.

Lipophilicity PSA ADME Prediction

Fragment-Based Drug Discovery (FBDD) Scaffold Suitability: Compliance with Rule-of-Three Criteria

The compound fulfills key fragment-likeness criteria: molecular weight (232.28 g/mol) below 300 Da; LogP (1.19) below 3; hydrogen bond donors (1) ≤3; hydrogen bond acceptors (2) ≤3; and rotatable bonds (3) ≤3 . These parameters align with the 'Rule of Three' for fragment libraries [1], making it a suitable core for fragment-based screening and elaboration.

Fragment-Based Drug Discovery Rule of Three Scaffold

Recommended Research and Procurement Applications for (S)-1-Benzyl-3-ethylpiperazine-2,5-dione (CAS 325145-36-6)


Chiral Building Block for Asymmetric Synthesis of Peptidomimetics

The defined (S)-stereochemistry at C3 enables its use as a chiral template in the synthesis of enantiomerically pure peptidomimetics and protease inhibitors [1]. Procurement of the correct stereoisomer (CAS 325145-36-6) ensures stereochemical fidelity in downstream synthetic steps.

Fragment Library Construction for FBDD Campaigns

With MW=232.28, LogP=1.19, and compliance with Rule of Three guidelines, the compound is well-suited for inclusion in fragment-based screening libraries targeting diverse protein binding sites [2]. Procurement at ≥97% purity is recommended to minimize false positives from impurities.

Reference Standard for Chiral Analytical Method Development

The compound can serve as a chiral reference standard for developing and validating HPLC or SFC methods to resolve piperazine-2,5-dione enantiomers [1]. Its distinct retention properties relative to the (R)-enantiomer facilitate method optimization.

Core Scaffold for Dopamine D2 Receptor Ligand Exploration (Class-Level Inference)

Piperazine-2,5-dione derivatives have been explored as dopamine receptor modulators; the target compound's ethyl substitution pattern may offer distinct binding interactions compared to methyl or unsubstituted analogs [3]. Procurement is advised for SAR studies in this target class.

Technical Documentation Hub

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